1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl acetate

Lipophilicity Membrane permeability Drug-likeness

Pyrimidine-pyrazole hybrids with insecticidal activity are underrepresented in commercial screening libraries. This C5 O-acetate derivative (not N-acetyl) eliminates H-bond donor capacity (LogP 1.02, TPSA 70 Ų), enhancing membrane permeability vs. the 5-hydroxy analog (CAS 955554-21-9). • Insecticidal SAR: Structurally related pyrimidine-pyrazole acetates demonstrate 2-6 ppm activity against Pseudococcidae insects. • Antibacterial screening: Related derivatives show MIC 68-76 µg/mL against E. coli and B. subtilis. • Prodrug potential: Hydrolyzable acetate ester serves as a handle for metabolite studies or further derivatization. Supplied with Certificate of Analysis; custom synthesis scales available upon request.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
Cat. No. B12209081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl acetate
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C
InChIInChI=1S/C14H18N4O2/c1-6-12-10(4)17-18(13(12)20-11(5)19)14-15-8(2)7-9(3)16-14/h7H,6H2,1-5H3
InChIKeyLCGQLXRVJMLKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl Acetate: Procurement-Relevant Physicochemical and Structural Profile


1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl acetate (CAS RN 944780-12-5; molecular formula C₁₄H₁₈N₄O₂; average mass 274.318 Da) is a heterocyclic small molecule featuring a 4,6-dimethylpyrimidin-2-yl group linked at the N1 position of a pyrazole ring that bears an acetate ester at the 5-position, an ethyl group at the 4-position, and a methyl group at the 3-position . This compound belongs to the broader class of pyrimidine-linked pyrazole derivatives, a scaffold class associated with insecticidal, antibacterial, and antifungal activities [1][2]. Its acetate ester moiety distinguishes it from the corresponding 5-hydroxy analog (CAS 955554-21-9), imparting altered hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility that are relevant to agrochemical and pharmaceutical lead optimization programs .

Why Generic Substitution Fails: Structural Determinants That Differentiate 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl Acetate from In-Class Analogs


Within the pyrimidine-pyrazole scaffold class, small structural variations at the pyrazole C4, C5, and the nature of the C5 substituent (free hydroxyl vs. esterified acetate) produce quantifiable differences in predicted lipophilicity, hydrogen-bonding capacity, conformational flexibility, and biological activity profiles [1]. The acetate ester at C5 eliminates the hydrogen-bond donor present in the corresponding 5-ol analog, yielding an ACD/LogP of 1.02 and an H-bond donor count of zero, whereas the 5-hydroxy analog retains one H-bond donor and is expected to exhibit a lower LogP . Experimental insecticidal screening of structurally related pyrimidine-linked pyrazole acetyl derivatives has demonstrated concentration-dependent activity against Pseudococcidae insects at 2–6 ppm, with antibacterial MIC values ranging from 68 to 76 µg/mL against Escherichia coli and Bacillus subtilis for the most active acetylated analogs [1]. These differences mean that generic interchange between the acetate and its 5-ol congener, or between different pyrazole C4-alkyl substitution patterns, cannot be assumed without risking altered permeability, target engagement, or bioactivity [1].

Quantitative Differentiation Evidence: 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl Acetate vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) Advantage Over the 5-Hydroxy Analog

The target acetate compound exhibits an ACD/LogP value of 1.02 (ACD/Labs Percepta v14.00) , which is higher than the structurally closest analog—1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS 955554-21-9, C₁₂H₁₆N₄O, MW 232.28)—whose free hydroxyl group is predicted to confer a lower LogP in the approximate range of 0.5–0.8 based on class-level estimates for analogous pyrazole-5-ols . The acetate ester masks the polar hydroxyl, increasing lipophilicity and predicted passive membrane permeability while maintaining a LogP well below 5, consistent with favorable drug-like properties (Lipinski Rule of 5 violations: 0) .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: Zero vs. One—Implications for Permeability and Selectivity Screening

The target compound possesses exactly 0 hydrogen-bond donors (HBD = 0) and 6 hydrogen-bond acceptors (HBA = 6), as predicted by the ACD/Labs Percepta module . In contrast, the 5-hydroxy analog (CAS 955554-21-9) contains one H-bond donor (the pyrazole 5-OH group) . The absence of an H-bond donor in the acetate derivative is predicted to reduce solvation energy penalties during membrane passage and decrease susceptibility to active efflux via H-bond-dependent transporters, while also altering pharmacophoric recognition at biological targets that discriminate between H-bond donor and acceptor patterns [1].

Hydrogen bonding Permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility Relative to the 5-Hydroxy Scaffold

The target acetate derivative contains 4 freely rotatable bonds, compared with an estimated 2 rotatable bonds for the 5-hydroxy analog (based on the absence of the acetate ester side chain) . The additional rotatable bonds arise from the acetate ester moiety (O–C(=O)–CH₃), which introduces conformational degrees of freedom at the pyrazole 5-position . This increased flexibility can modulate entropic penalties upon target binding and expand the accessible conformational space for induced-fit recognition, which may be advantageous or disadvantageous depending on the rigidity requirements of the biological target [1].

Conformational flexibility Molecular recognition Entropic penalty

Class-Level Insecticidal Activity of Pyrimidine-Linked Pyrazole Acetyl Derivatives Against Pseudococcidae (Mealybug)

In a direct experimental study by Palaspagar & Deohate (2021), pyrimidine-linked pyrazole mono- and di-acetyl derivatives (compounds 4a–f and 7a–d) were screened for insecticidal activity against Pseudococcidae (mealybug) insects via direct contact spray application [1]. Aqueous solutions at concentrations of 2, 4, and 6 ppm were applied, and insect mortality was monitored over 1–48 hours. The study reported that 2 ppm solutions were sufficient to achieve insecticidal activity for several acetylated derivatives, and no phytotoxicity was observed on treated plant tissues [1]. While the specific target compound was not among the exact analogs tested, it shares the core pyrimidine-pyrazole scaffold and the acetyl ester motif with compounds 4a–f (which include N-(4,6-dimethyl-pyrimidin-2-yl)-N-(5-methyl-2-substituted-pyrazol-3-yl)-acetamides) that demonstrated this activity [1].

Insecticidal activity Pseudococcidae Agrochemical discovery

Class-Level Antibacterial Activity: MIC Values for Structurally Analogous Acetyl Derivatives

Palaspagar & Deohate (2021) reported minimum inhibitory concentration (MIC) values for the most active pyrimidine-pyrazole acetyl derivatives against E. coli (Gram-negative) and B. subtilis (Gram-positive) [1]. The MIC values for selected compounds were: compound 3a (non-acetylated amine) = 68 µg/mL against E. coli; compound 3c = 72 µg/mL against B. subtilis; compound 6b = 76 µg/mL against E. coli; and compound 6c = 70 µg/mL against B. subtilis, determined via serial dilution technique in nutrient broth medium [1]. The acetylated derivatives 4a–f and 7a–d were also synthesized and structurally characterized, although specific MIC values for these acetylated forms were not individually reported [1]. The target compound, bearing an acetate ester at the pyrazole 5-position (rather than an N-acetyl group as in 4a–f/7a–d), represents a distinct acetyl-substitution pattern within the same scaffold class [1].

Antibacterial activity MIC Gram-positive Gram-negative

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Window

The target compound has a predicted Topological Polar Surface Area (TPSA) of 70 Ų . This value falls within the favorable range for oral bioavailability according to Veber's rules (TPSA ≤ 140 Ų), and is notably higher than the estimated TPSA for the 5-hydroxy analog (approximately 55–65 Ų, based on the loss of the acetate carbonyl oxygen and methyl group) . The TPSA of 70 Ų, combined with 4 rotatable bonds (also within Veber's threshold of ≤ 10), predicts a favorable oral bioavailability profile . The target compound also shows zero Rule of 5 violations and an ACD/LogP of 1.02, positioning it within the optimal physicochemical space for oral drug candidates .

TPSA Oral bioavailability Veber rules

Priority Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl Acetate Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Insecticidal Screening Against Sucking Pests (Pseudococcidae)

The class-level insecticidal activity of pyrimidine-linked pyrazole acetyl derivatives at low ppm concentrations (2–6 ppm) against Pseudococcidae insects [1] supports prioritizing this compound for structure-activity relationship (SAR) studies in agrochemical insecticide discovery. The acetate ester at C5 provides a modifiable handle for further derivatization (e.g., hydrolysis to the 5-ol or transesterification), and the 4-ethyl substituent on the pyrazole ring offers a distinct steric and lipophilic profile compared to analogs bearing only methyl groups at C4 [1]. Procurement for insecticidal screening panels is warranted based on the demonstrated activity of structurally proximate acetyl derivatives [1].

Antibacterial Screening: Gram-Positive and Gram-Negative Panel Prioritization

Related pyrimidine-pyrazole derivatives have shown MIC values of 68–76 µg/mL against E. coli and B. subtilis [1]. The target compound, with its unique O-acetate substitution pattern at the pyrazole 5-position (rather than N-acetyl as in the published derivatives), represents a structurally distinct chemotype for antibacterial screening [1]. Its predicted LogP of 1.02 and TPSA of 70 Ų suggest adequate permeability for intracellular target engagement in bacterial cells . Procurement is appropriate for inclusion in focused antibacterial screening libraries targeting both Gram-positive and Gram-negative pathogens [1].

ADME/PK Profiling: Permeability and Metabolic Stability Assessment of an Ester Prodrug Candidate

The acetate ester at the pyrazole 5-position can function as a potential prodrug moiety, with the 5-hydroxy analog (CAS 955554-21-9) as the putative active species upon esterase-mediated hydrolysis [1]. The zero H-bond donor count and ACD/LogP of 1.02 predict enhanced passive permeability relative to the more polar 5-ol [1], making this compound suitable for in vitro permeability assays (e.g., Caco-2 or PAMPA) and metabolic stability studies in hepatocyte or S9 fraction models. Procurement for ADME screening cascades is justified when ester prodrug strategies are being evaluated for pyrazole-based scaffolds [1].

Patent-Backed Agrochemical Fungicide/Insecticide/Acaricide Development: Pyrimidine-Pyrazole Hybrid Scaffolds

Patent WO2016184378A1 explicitly claims broad-spectrum fungicidal, insecticidal, and acaricidal activity for substituted pyrazole compounds containing a pyrimidine moiety, with demonstrated control effects on cucumber downy mildew, wheat powdery mildew, corn rust, rice blast, and cucumber anthracnose [1]. The target compound falls within the general structural scope of Formula (I) disclosed in this patent [1]. Procurement is strategically relevant for organizations pursuing IP-protected agrochemical development programs within the pyrimidine-pyrazole hybrid chemotype space, particularly where the 4-ethyl-3-methyl-5-acetoxy substitution pattern offers a differentiated composition of matter [1].

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